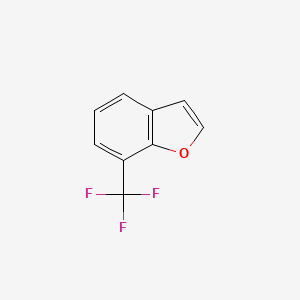
7-(Trifluoromethyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)benzofuran is a heterocyclic organic compound that features a benzofuran ring substituted with a trifluoromethyl group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)benzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent . Additionally, direct trifluoromethylation of benzofuran derivatives using electrophilic trifluoromethylating reagents like Togni’s reagent has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinones, dihydrobenzofurans, and various substituted benzofuran derivatives .
Applications De Recherche Scientifique
7-(Trifluoromethyl)benzofuran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Trifluoromethyl)benzofuran involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Trifluoromethylfuran: Known for its oxytocin antagonist activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylbenzofuran: Exhibits similar pharmacological properties but differs in substitution pattern.
Uniqueness: 7-(Trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C9H5F3O |
|---|---|
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
7-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H5F3O/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5H |
Clé InChI |
YADUKUMTQCUNCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


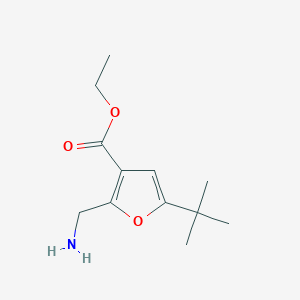
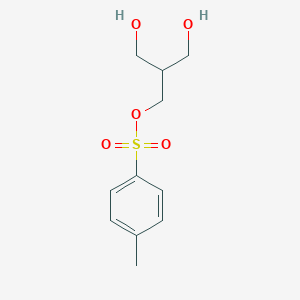
![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
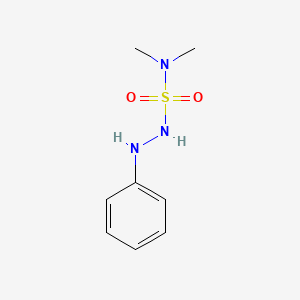
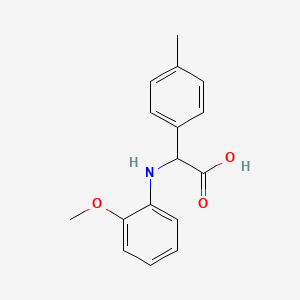
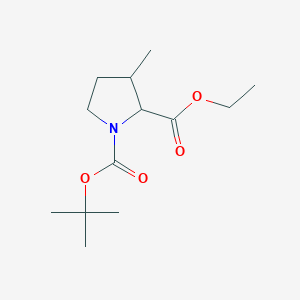
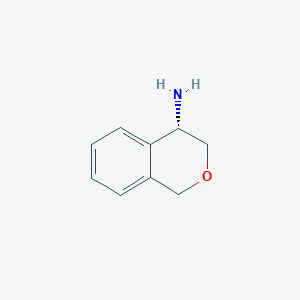

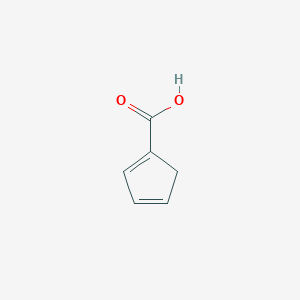
![7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
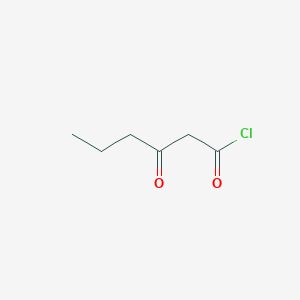
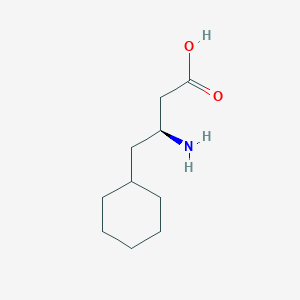
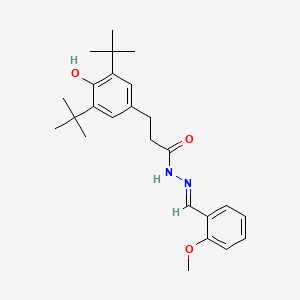
![6-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B12992737.png)
